molecular formula C24H38O4 B167173 Diisooctyl isophthalate CAS No. 71850-11-8

Diisooctyl isophthalate

Cat. No. B167173
CAS RN: 71850-11-8
M. Wt: 390.6 g/mol
InChI Key: IMIOEHJVRZOQBJ-UHFFFAOYSA-N
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Description

Diisooctyl isophthalate, also known as Dioctyl isophthalate, is an organic compound with the formula C24H38O4 . It is an oily colorless liquid with a slight ester odor . It is denser than water and insoluble in water .


Molecular Structure Analysis

The molecular formula of DIOP is C24H38O4 . The average mass is 390.556 Da and the monoisotopic mass is 390.277008 Da .


Chemical Reactions Analysis

DIOP reacts exothermically with acids to generate isooctyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by interaction with caustic solutions .


Physical And Chemical Properties Analysis

DIOP is an oily liquid with a melting point of -45°C and a boiling point of 230°C . Its density is 986 kg/m³ .

Scientific Research Applications

1. Environmental Impact and Degradation

Diisooctyl isophthalate, a type of phthalate ester, is often used as a plasticizer and is frequently detected in various environmental matrices like water and soil. A study highlighted the use of the electro-Fenton process with a sacrificial anode as an effective method for degrading Diisobutyl phthalate (DiBP), a compound similar to Diisooctyl isophthalate, in water. This process achieved a degradation rate of 93.07% under optimal conditions, demonstrating its potential as an advanced oxidation technology for treating water contaminated with such compounds (Yang et al., 2020).

2. Synthesis Methods

The synthesis of Diisooctyl(o-)phthalate was achieved through the esterification of isooctyl alcohol with phthalic anhydride, facilitated by sodium bisulfate monohydrate under focused microwave irradiation. This method resulted in a high conversion rate of phthalic anhydride (98.6%), indicating a promising approach for efficient production of Diisooctyl isophthalate (Zhang Jin-sheng, 2005).

3. Lubrication Properties

A study on the lubricant properties of various ester base stocks, including diisooctyl phthalate (DIOP), revealed insights into their potential for reducing friction in different lubrication regimes. The research provided quantitative data on the lubrication abilities of these esters, which could be valuable for their application in industrial settings (He et al., 2015).

4. Reactive Distillation Synthesis

Another study focused on the reactive distillation synthesis of Diisooctyl Phthalate catalyzed by sulfuric acid. This method offered advantages like simplicity in product treatment, gentle reaction conditions, and high translation efficiency. It also allowed for simultaneous separation of the product from the reaction mixture, achieving a conversion of phthalic anhydride up to 99% (Liao Cong-min, 2006).

Safety and Hazards

DIOP produces no ill effects at normal temperatures but may give off irritating vapor at high temperature . It reacts exothermically with acids to generate isooctyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Future Directions

Biodegradation of phthalates using microorganisms could play a significant role in removing these harmful compounds from the environment . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Future research perspectives for the clean-up of phthalates include developing efficient and effective technologies for their removal from major environmental matrixes .

properties

IUPAC Name

bis(6-methylheptyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-19(2)12-7-5-9-16-27-23(25)21-14-11-15-22(18-21)24(26)28-17-10-6-8-13-20(3)4/h11,14-15,18-20H,5-10,12-13,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIOEHJVRZOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222122
Record name Diisooctyl isophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisooctyl isophthalate

CAS RN

71850-11-8
Record name Diisooctyl isophthalate
Source ChemIDplus
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Record name Diisooctyl isophthalate
Source EPA DSSTox
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Record name Diisooctyl isophthalate
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Record name DIISOOCTYL ISOPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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